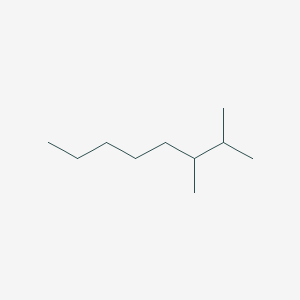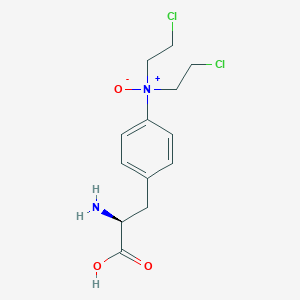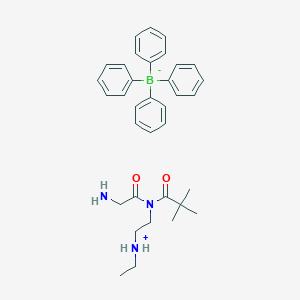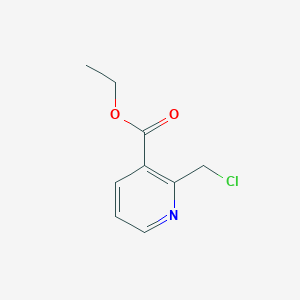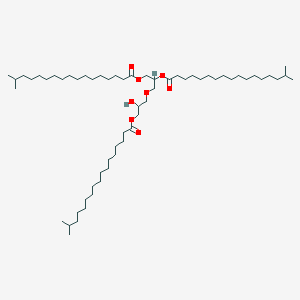
alpha-Muricholic acid
概要
説明
Alpha-Muricholic acid is a member of the class of muricholic acids in which the hydroxy groups at positions 6 and 7 have beta- and alpha- configuration respectively . It is a member of muricholic acids, a 6beta-hydroxy steroid and a 7alpha-hydroxy steroid . It is a conjugate acid of an alpha-muricholate .
Synthesis Analysis
The enzyme responsible for the 6-hydroxylation reactions forming muricholates in rodents is the cytochrome P450 Cyp2c70. This produces alpha-Muricholic acid from chenodeoxycholic acid .Molecular Structure Analysis
Alpha-muricholic acid is a member of the class of muricholic acids in which the hydroxy groups at positions 6 and 7 have beta- and alpha- configuration respectively . It is a member of muricholic acids, a 6beta-hydroxy steroid and a 7alpha-hydroxy steroid .Chemical Reactions Analysis
Bile acids (BAs) are 24 carbon amphipathic molecules with a hydroxylated steroid nucleus and a hydrocarbon chain that terminates in a carboxyl group . They are synthesized from cholesterol in the liver and play important roles in several physiological processes .Physical And Chemical Properties Analysis
Alpha-muricholic acid has a molecular formula of C24H40O5 and a molecular weight of 408.6 g/mol .科学的研究の応用
Alleviation of Chronic Colitis
Alpha-Muricholic acid (α-MCA) has been found to play a significant role in the alleviation of chronic colitis. A study conducted by the Northwest A&F University found that Bacteroides uniformis, a strain abundant in mammals, produces α-MCA, which greatly alleviated the progression of DSS-induced colitis in mice .
Regulation of Intestinal Immune Response
The same study also found that α-MCA could inhibit TH17 differentiation in the lamina propria, thus regulating the intestinal immune response . This suggests that α-MCA plays a crucial role in maintaining intestinal homeostasis.
Synthesis and Conjugation with Taurine
α-MCA can be synthesized from chenodeoxycholic acid through a nine-step process . Furthermore, taurine conjugates of α-MCA can also be prepared, which are key metabolic intermediates in bile acid secretion .
Role in Bile Acid Homeostasis
Taurine conjugates of α-MCA represent a distinct pool of soluble bile acids in circulation. These preparations have already found utility in bile acid homeostasis studies in rodents .
Potential Role in Detoxification
α-MCA is a potential metabolite in the detoxification mechanism against bile acid toxicity. Hydroxylation of hydrophobic bile acids by cytochrome P450 (CYP) enzymes is believed to be a defensive mechanism against bile acid toxicity .
Role in Disease Remission
Exclusive Enteral Nutrition (EEN) treatment, which enriches some bile acids including α-MCA, has been associated with decreased severity of Crohn’s disease (CD) symptoms . This suggests that α-MCA may play a role in inducing disease remission.
作用機序
Target of Action
Alpha-Muricholic acid (α-MCA) is a murine-specific primary bile acid . It is produced from chenodeoxycholic acid by the enzyme cytochrome P450 Cyp2c70 . The primary target of α-MCA is the bile acid receptor known as the farnesoid X receptor (FXR) .
Mode of Action
The interaction of α-MCA with FXR is antagonistic in nature . This means that α-MCA binds to FXR and inhibits its activity. The inhibition of FXR by α-MCA has significant implications for various physiological processes, including lipid metabolism and immune regulation .
Biochemical Pathways
The binding of α-MCA to FXR affects several biochemical pathways. For instance, it influences the regulation of genes involved in the uptake and efflux of bile acids, preventing their accumulation . This cross-signaling with other nuclear receptors helps regulate bile acid, xenobiotic, and nutrient metabolism .
Pharmacokinetics
The pharmacokinetics of α-MCA, like other bile acids, involves its synthesis in the liver, secretion into the duodenum, and transformation by gut microbiota . The transformed bile acids are then reabsorbed in the ileum and colon and returned to the liver . This cycle, known as enterohepatic circulation, greatly influences the bioavailability of α-MCA.
Result of Action
The antagonistic action of α-MCA on FXR has several molecular and cellular effects. For instance, it has been shown to regulate TH17 cell differentiation and alleviate chronic colitis . Moreover, the modulation of bile acid, lipid, and energy metabolism by α-MCA can have significant implications for metabolic diseases .
Action Environment
The action, efficacy, and stability of α-MCA are influenced by various environmental factors. For example, the composition of the gut microbiota plays a crucial role in the transformation of α-MCA and other primary bile acids . Additionally, factors such as diet, age, and health status can affect the gut microbiota composition and, consequently, the action of α-MCA .
Safety and Hazards
将来の方向性
Bile acids are signalling hormones involved in the regulation of several metabolic pathways . The ability of bile acids to bind and signal through their receptors is modulated by the gut microbiome, since the microbiome contributes to the regulation and synthesis of bile acids as well to their physiochemical properties .
特性
IUPAC Name |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-GDYCBZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316249 | |
| Record name | α-Muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha-Muricholic acid | |
CAS RN |
2393-58-0 | |
| Record name | α-Muricholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Muricholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 200 °C | |
| Record name | alpha-Muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



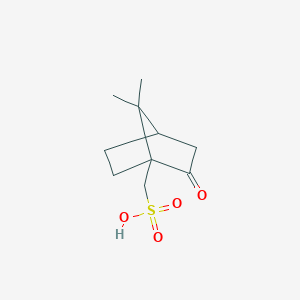
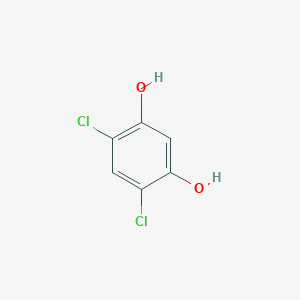


![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
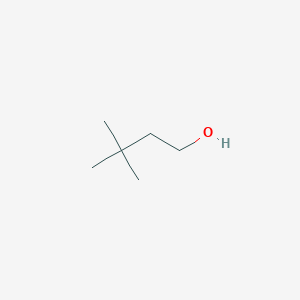
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
